MAO-A and MAO-B Inhibitory Potency: 10-Fold Increase Over Tranylcypromine
The target compound, 4-fluorotranylcypromine, demonstrated a 10-fold increase in potency for inhibiting monoamine oxidases (MAO) A and B in vitro compared to the non-fluorinated parent, tranylcypromine [1]. This is a direct, quantitative comparison of fluorination's impact on the core phenylcyclopropylamine scaffold.
| Evidence Dimension | In vitro MAO-A and MAO-B inhibition potency |
|---|---|
| Target Compound Data | Not specified as an absolute IC50, but potency is reported as '10 times more potent' than the comparator. |
| Comparator Or Baseline | Tranylcypromine (trans-2-phenylcyclopropylamine) |
| Quantified Difference | 10-fold increase in potency |
| Conditions | In vitro rat brain homogenates |
Why This Matters
This 10-fold potency gain directly translates to a lower effective concentration requirement in enzymatic assays, reducing compound consumption and enabling more sensitive detection of MAO inhibition.
- [1] Baker, G. B., et al. (1987). Neurochemical and neuropharmacological properties of 4-Fluorotranylcypromine. Cellular and Molecular Neurobiology, 7(3), 271-290. View Source
